1,2,4-trichloro-9H-thioxanthen-9-one
Description
1,2,4-Trichloro-9H-thioxanthen-9-one is a polyhalogenated derivative of thioxanthenone, characterized by a tricyclic aromatic system with a sulfur atom in the xanthene scaffold and three chlorine substituents at positions 1, 2, and 3. Thioxanthenones are structurally analogous to xanthones but feature a sulfur atom replacing one of the oxygen atoms in the central ring. This substitution significantly alters electronic properties, solubility, and biological interactions compared to oxygen-containing analogs .
Properties
Molecular Formula |
C13H5Cl3OS |
|---|---|
Molecular Weight |
315.6g/mol |
IUPAC Name |
1,2,4-trichlorothioxanthen-9-one |
InChI |
InChI=1S/C13H5Cl3OS/c14-7-5-8(15)13-10(11(7)16)12(17)6-3-1-2-4-9(6)18-13/h1-5H |
InChI Key |
SPJJTQPPZQSFRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Antitumor Activity and Substituent Effects
- Amino-Substituted Derivatives: Compounds like 1-[[2-(diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one (SR233377) exhibit potent antitumor activity (GI50 = 1.9 μM against acute lymphoblastic leukemia) due to the presence of amino and alkoxy groups, which enhance DNA intercalation and cellular uptake . In contrast, 1,2,4-trichloro-9H-thioxanthen-9-one lacks ionizable groups, which may reduce its DNA-binding affinity. However, its higher lipophilicity (log P) could improve tissue penetration .
- Hydroxy-Substituted Derivatives: 1,3-Dihydroxy-9H-thioxanthen-9-one and 1,4-dihydroxy-9H-thioxanthen-9-one are synthesized via AlCl3-mediated cyclization .
Metabolic and Toxicological Profiles
2-Isopropyl-9H-thioxanthen-9-one (2-ITX) :
- 4-[(Diethylamino)methyl]-3-hydroxy-9H-thioxanthen-9-one hydrochloride: The amino and hydroxy groups facilitate Phase I/II metabolism (e.g., oxidation, conjugation), whereas the trichloro derivative may undergo slower dechlorination or persist in biological systems due to its stability .
Physicochemical Properties
| Property | This compound | 1-[[2-(Diethylamino)ethyl]amino]-4-propoxy derivative | 1,3-Dihydroxy derivative |
|---|---|---|---|
| Log P | High (estimated >4) | Moderate (~3.5) | Low (~2.5) |
| Solubility | Low in polar solvents | Moderate in DMSO | High in aqueous buffers |
| Synthetic Complexity | Multi-step chlorination | Multi-step (amine coupling, alkoxylation) | Single-step cyclization |
| Regulatory Status | Potential environmental concerns | Not reported | Not regulated |
Regulatory and Environmental Considerations
- The trichloro derivative, with higher halogen content, may face stricter scrutiny under REACH or TSCA frameworks.
Key Research Findings
- 3D-QSAR Analysis: Steric and electrostatic fields account for 84% of the antitumor activity variance in thioxanthenones, with log P contributing 16%. The trichloro derivative’s high log P may enhance tumor targeting but reduce solubility .
- Material Science Applications: The phosphorescent triplet state of thioxanthenone is modulated by substituents. Chlorine atoms may alter spin-orbit coupling, affecting applications in OLEDs or photocatalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
